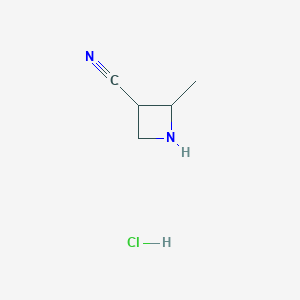![molecular formula C12H22N2O2 B6300545 tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate CAS No. 2306252-79-7](/img/structure/B6300545.png)
tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate” is a chemical compound that is used as an intermediate in the synthesis of sitafloxacin . Sitafloxacin is a broad-spectrum quinolone antibacterial agent developed by Daiichi Sankyo, and is clinically used for treating serious intractable infectious diseases .
This method is suitable for industrial large-scale production .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H22N2O2 . The average mass is 212.289 Da and the monoisotopic mass is 212.152481 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.32 . It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is liquid .Applications De Recherche Scientifique
Tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate has a variety of applications in scientific research, including in the fields of organic chemistry, biochemistry, pharmacology, and drug discovery. This compound has been used in a variety of studies, such as studies of enzyme inhibition, protein-ligand interactions, and drug-target interactions. It has also been used in the development of new drugs and in the study of drug metabolism.
Mécanisme D'action
Tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate has been found to interact with a variety of biological targets, including enzymes, proteins, and receptors. It has been found to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. It has also been found to bind to proteins, such as G-protein coupled receptors and nuclear receptors, and to interact with receptors, such as opioid receptors.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to modulate the activity of enzymes, proteins, and receptors, and to affect the expression of genes. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has relatively low cost. However, there are also some limitations to using this compound in laboratory experiments. It is relatively insoluble in water and can be difficult to purify. It is also relatively unstable in the presence of light and heat.
Orientations Futures
There are a number of potential future directions for research involving tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential uses in drug discovery. Other potential future directions include studies into its potential use in the development of new drugs, its potential use in the treatment of diseases, and its potential use as a diagnostic tool. Additionally, further studies into its potential use in the development of new materials and its potential use in the development of new analytical techniques are also possible.
Méthodes De Synthèse
Tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate is typically synthesized through a five-step process. The first step involves the preparation of the starting material, 5-azaspiro[2.4]heptane-7-yl methylcarbamate (ASM). This is done by reacting 5-azaspiro[2.4]heptane-7-yl chloride (ASCl) with sodium methylcarbamate (NaMC). The second step involves the conversion of ASM to tert-butyl 5-azaspiro[2.4]heptane-7-yl methylcarbamate (TBM). This is done by reacting ASM with tert-butyl bromide (TBB). The third step involves the conversion of TBM to this compound. This is done by reacting TBM with sodium methylcarbamate (NaMC). The fourth step involves the purification of this compound by recrystallization. The fifth and final step involves the isolation and characterization of this compound.
Safety and Hazards
The compound is associated with certain hazards. The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPGLKQZFNBZQW-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNCC12CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CNCC12CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

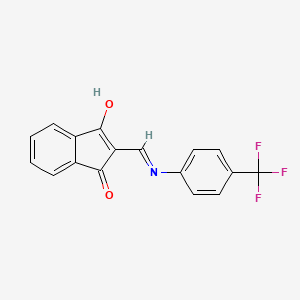
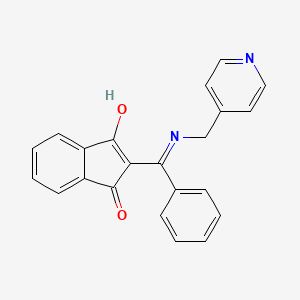
![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)
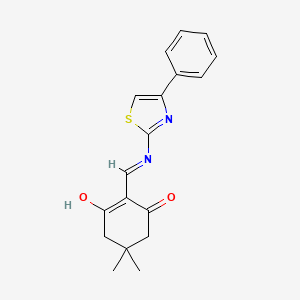
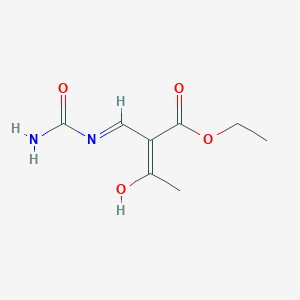
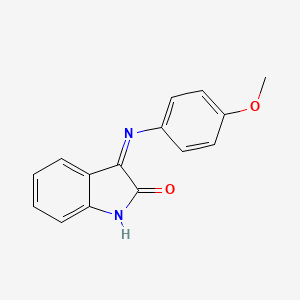
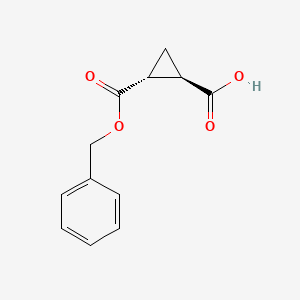
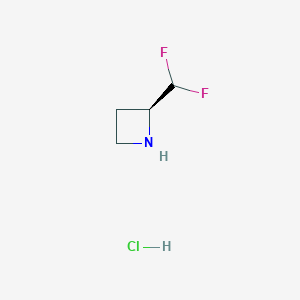
![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)
![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)
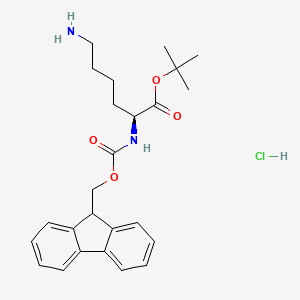
![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)

